2-(3,5-Dichlorophenyl)-2-fluoroethan-1-amine 2-(3,5-Dichlorophenyl)-2-fluoroethan-1-amine
Brand Name: Vulcanchem
CAS No.: 2092531-56-9
VCID: VC3168645
InChI: InChI=1S/C8H8Cl2FN/c9-6-1-5(8(11)4-12)2-7(10)3-6/h1-3,8H,4,12H2
SMILES: C1=C(C=C(C=C1Cl)Cl)C(CN)F
Molecular Formula: C8H8Cl2FN
Molecular Weight: 208.06 g/mol

2-(3,5-Dichlorophenyl)-2-fluoroethan-1-amine

CAS No.: 2092531-56-9

Cat. No.: VC3168645

Molecular Formula: C8H8Cl2FN

Molecular Weight: 208.06 g/mol

* For research use only. Not for human or veterinary use.

2-(3,5-Dichlorophenyl)-2-fluoroethan-1-amine - 2092531-56-9

Specification

CAS No. 2092531-56-9
Molecular Formula C8H8Cl2FN
Molecular Weight 208.06 g/mol
IUPAC Name 2-(3,5-dichlorophenyl)-2-fluoroethanamine
Standard InChI InChI=1S/C8H8Cl2FN/c9-6-1-5(8(11)4-12)2-7(10)3-6/h1-3,8H,4,12H2
Standard InChI Key OCNKYJPHZUXRBE-UHFFFAOYSA-N
SMILES C1=C(C=C(C=C1Cl)Cl)C(CN)F
Canonical SMILES C1=C(C=C(C=C1Cl)Cl)C(CN)F

Introduction

Chemical Structure and Properties

Molecular Structure

2-(3,5-Dichlorophenyl)-2-fluoroethan-1-amine belongs to the class of substituted phenyl amines, characterized by a phenyl ring with two chlorine atoms at meta positions (3,5-positions) and a 2-fluoroethan-1-amine side chain. The molecular formula is C8H8Cl2FN with a calculated molecular weight of approximately 208.06 g/mol. The structural configuration includes a chiral center at the carbon bearing the fluorine atom, potentially allowing for the existence of enantiomers with distinct three-dimensional arrangements and potentially different biological activities. This structural complexity adds to the compound's interest in stereochemical studies and structure-activity relationship investigations.

Table 1: Basic Chemical Information of 2-(3,5-Dichlorophenyl)-2-fluoroethan-1-amine

PropertyValue
Molecular FormulaC8H8Cl2FN
Molecular Weight208.06 g/mol
IUPAC Name2-(3,5-dichlorophenyl)-2-fluoroethanamine
Chemical ClassSubstituted phenyl amine
Structural Features3,5-dichlorophenyl group, 2-fluoroethan-1-amine side chain

Physicochemical Properties

Table 2: Predicted Physicochemical Properties of 2-(3,5-Dichlorophenyl)-2-fluoroethan-1-amine

PropertyPredicted ValueBasis for Prediction
Physical StateSolid at room temperatureCommon for similar molecular weight amines
AppearanceWhite to off-white crystalline powderTypical for halogenated amines
SolubilityModerately soluble in organic solvents; limited water solubilityBased on lipophilic nature of halogenated compounds
LogPApproximately 2.8-3.2Estimated from halogen content and carbon skeleton
pKaApproximately 8-9 for the amine groupInfluenced by electron-withdrawing halogens
Melting Point110-160°C (estimated)Based on similar halogenated amines

Spectroscopic Characteristics

The spectroscopic profile of 2-(3,5-Dichlorophenyl)-2-fluoroethan-1-amine would exhibit distinctive features reflecting its structural elements. In 1H NMR spectroscopy, the aromatic protons would display a characteristic pattern due to the 3,5-dichloro substitution, likely appearing as singlets with specific chemical shifts influenced by the electronic effects of the chlorine atoms . The proton at the chiral carbon bearing the fluorine would show characteristic splitting due to coupling with both the fluorine atom and adjacent protons of the amine-bearing carbon. The collision cross-section value for the [M+H]+ adduct would likely be in the range of 135-140 Ų, similar to what has been observed for compounds with comparable molecular structures and weights .

Table 3: Predicted Spectroscopic Data for 2-(3,5-Dichlorophenyl)-2-fluoroethan-1-amine

Spectroscopic MethodPredicted Key Features
1H NMRAromatic protons: δ 7.2-7.5 ppm (3H, complex pattern)
CH-F: δ 5.2-5.6 ppm (1H, multiplet due to F-coupling)
CH2-NH2: δ 2.9-3.4 ppm (2H, complex multiplet)
NH2: δ 1.5-2.0 ppm (2H, broad signal)
13C NMRAromatic carbons: δ 125-140 ppm
C-F: δ 90-95 ppm (doublet with large J-coupling)
CH2-NH2: δ 42-46 ppm
Mass Spectrometry[M+H]+ peak at m/z 209.01
Isotope pattern characteristic of dichlorinated compound
IR SpectroscopyN-H stretching: 3300-3400 cm-1
C-F stretching: 1000-1100 cm-1
C-Cl stretching: 700-800 cm-1

Synthetic Approaches

From 3,5-Dichlorobenzaldehyde

Synthetic ChallengePotential Solutions
Introduction of fluorineUse of selective fluorinating agents (DAST, SelectFluor)
Stereochemical control through substrate-directed approaches
Chlorination of phenyl ringControlled halogenation with trichloroisocyanuric acid
Use of pre-chlorinated starting materials
Amine protection/deprotectionBoc or Cbz protection for compatibility with reaction conditions
PurificationFractional distillation for volatile intermediates
Crystallization of salt forms for final product purification

Biological Activity and Applications

Research Applications

The unique structural features of 2-(3,5-Dichlorophenyl)-2-fluoroethan-1-amine make it a potentially valuable compound in various research contexts. In medicinal chemistry, it could serve as a building block or scaffold for the development of more complex molecules with specific biological activities. The compound might function as a useful probe in structure-activity relationship studies to investigate the impact of halogen substitution patterns on binding affinity and selectivity for biological targets. Additionally, the presence of fluorine provides opportunities for metabolic studies and potentially 18F radiochemistry applications in positron emission tomography (PET) imaging, if suitably adapted synthetic methods were developed.

Table 5: Potential Research Applications of 2-(3,5-Dichlorophenyl)-2-fluoroethan-1-amine

Research AreaPotential Application
Medicinal ChemistryBuilding block for drug candidates
Probe for structure-activity relationship studies
Synthetic MethodologyModel compound for stereoselective fluorination techniques
RadiochemistryTemplate for developing 18F-labeled PET imaging agents
PharmacologyInvestigation of halogen effects on receptor binding
Agricultural ChemistryPrecursor for potential agrochemical development

Structure-Activity Relationships

The specific arrangement of substituents in 2-(3,5-Dichlorophenyl)-2-fluoroethan-1-amine would significantly influence its biological activity profile compared to related compounds. The 3,5-dichloro substitution pattern on the phenyl ring would create a distinct electronic distribution and shape compared to compounds with different halogenation patterns, such as 2-(3-Chlorophenyl)-2-fluoroethan-1-amine or 1-(4-Bromo-2-fluorophenyl)-2-fluoroethan-1-amine. These differences would likely affect binding interactions with biological targets, potentially resulting in altered potency, selectivity, or pharmacokinetic properties. The comparison with structurally related compounds could provide valuable insights into the importance of specific substitution patterns for biological activity.

Table 6: Structural Comparison with Related Compounds

CompoundStructural DifferencesPotential Impact on Activity
2-(3-Chlorophenyl)-2-fluoroethan-1-amineSingle vs. double chlorinationDifferent lipophilicity profile
Altered electronic distribution
1-(3,5-dichloro-2-fluorophenyl)ethan-1-amine Fluorine on phenyl vs. ethyl chainDifferent conformational preferences
Modified hydrogen bonding capabilities
2-(2-Fluorophenyl)ethylamine Different halogenation patternAltered binding orientation
Absence of chlorinesDifferent metabolic stability

Analytical Methods and Characterization

Advanced Characterization Techniques

Analytical TechniqueInformation Provided
HPLC-MSPurity assessment, molecular weight confirmation, fragmentation pattern
NMR SpectroscopyStructural confirmation, position of substituents, configurational analysis
Infrared SpectroscopyFunctional group identification (NH2, C-F, C-Cl bonds)
X-ray CrystallographyDefinitive 3D structure, absolute configuration
Elemental AnalysisConfirmation of elemental composition (C, H, N, Cl, F)
IMS-MSCollision cross-section measurement, conformational analysis
DSC/TGAThermal properties, phase transitions, decomposition temperature

Future Research Directions

Synthetic Methodology Development

Future research on 2-(3,5-Dichlorophenyl)-2-fluoroethan-1-amine might focus on developing improved synthetic methodologies to access the compound efficiently and in high purity. These efforts could include exploration of novel fluorination strategies that offer enhanced regioselectivity and stereoselectivity, potentially enabling the preparation of specific enantiomers if desired for particular applications. The development of catalytic methods for introducing the halogen substituents under milder conditions could improve the sustainability of the synthesis and reduce the generation of hazardous waste. Additionally, flow chemistry approaches might be investigated to facilitate scale-up while maintaining safety and efficiency, particularly for the potentially hazardous halogenation and fluorination steps.

Materials Science Applications

Beyond biological applications, the unique structural features of 2-(3,5-Dichlorophenyl)-2-fluoroethan-1-amine might be explored for potential applications in materials science. The presence of halogen atoms could contribute to specific intermolecular interactions, including halogen bonding, that might be exploited in crystal engineering or the development of functional materials. The compound might serve as a building block for polymeric materials with unique properties, including potential applications in separation science, sensing technologies, or electronic materials. These possibilities represent unexplored territory that could open new avenues for research beyond the more obvious pharmaceutical and agrochemical applications.

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